2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
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Overview
Description
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by its tricyclic structure, which includes a triazinoindole moiety, and a sulfanylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide typically involves the condensation of a tricyclic compound, 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione, with chloro N-phenylacetamides . The tricyclic compound is obtained by condensing isatin with thiosemicarbazide . Chloro N-phenylacetamides are derived from various substituted anilines . The structures of the synthesized compounds are characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance, liquid chromatography-mass spectrometry, and elemental analyses .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve the desired product yield and quality.
Chemical Reactions Analysis
Types of Reactions
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial, antidepressant, and anticonvulsant agent.
Biology: The compound’s ability to interact with biological targets makes it a candidate for further research in cellular and molecular biology.
Industry: Its unique chemical properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its antidepressant and anticonvulsant effects may involve modulation of neurotransmitter systems and ion channels .
Comparison with Similar Compounds
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide can be compared with other triazinoindole derivatives:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar tricyclic structure but may have different substituents, leading to variations in their chemical and biological properties.
N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides: These compounds have been studied for their antimicrobial, antidepressant, and anticonvulsant activities, similar to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
189830-87-3 |
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Molecular Formula |
C11H9N5OS |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C11H9N5OS/c12-8(17)5-18-11-14-10-9(15-16-11)6-3-1-2-4-7(6)13-10/h1-4H,5H2,(H2,12,17)(H,13,14,16) |
InChI Key |
SCVWHXMRMNNRGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)N |
Origin of Product |
United States |
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